3-aminopropane-1-thiol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-aminopropane-1-thiol hydrochloride is a chemical compound with the molecular formula C₃H₁₀ClNS. It is an aminoalkylthiol that forms a self-assembled monolayer of amine-terminated alkanethiol. This compound is known for its ability to form spacer layers that provide gaps between metal surfaces and nanoparticles .
Mechanism of Action
Target of Action
3-Aminopropane-1-thiol hydrochloride, also known as (3-Mercaptopropyl)ammonium chloride, primarily targets metal surfaces, specifically gold nanorods (AuNR). It forms a self-assembled monolayer (SAM) of amine-terminated alkanethiol on these surfaces .
Mode of Action
The compound interacts with its target by forming a spacer layer that provides a gap between the metal surface and nanoparticles . This interaction is crucial for the formation of a plasmonic tunneling gap through coulomb blockage .
Biochemical Pathways
Its ability to form a sam on gold nanorods (aunr) suggests it may influence pathways related to photon absorption in photovoltaic and other photo-sensors based devices .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of a SAM on gold nanorods (AuNR). This results in controlled spacing and enhanced photon absorption in photovoltaic and other photo-sensors based devices .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere and at temperatures below -20°C for optimal stability . .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-aminopropane-1-thiol hydrochloride can be synthesized through the reaction of 3-mercaptopropylamine with hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
HS-(CH₂)₃-NH₂+HCl→HS-(CH₂)₃-NH₃+Cl−
The reaction is usually carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
On an industrial scale, this compound is produced using similar methods but with larger quantities of reactants and more rigorous purification processes to ensure high purity and yield. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-aminopropane-1-thiol hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophiles like alkyl halides can react with the amino group under mild conditions.
Major Products Formed
Oxidation: Disulfides are formed.
Reduction: The corresponding thiol is regenerated.
Substitution: Various substituted amines are produced.
Scientific Research Applications
3-aminopropane-1-thiol hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 3-Aminopropane-1-thiol hydrochloride
- 3-Mercaptopropylamine hydrochloride
- 8-Amino-1-octanethiol hydrochloride
- 6-Amino-1-hexanethiol hydrochloride
Uniqueness
This compound is unique due to its ability to form stable self-assembled monolayers with both thiol and amino functional groups. This dual functionality allows for versatile applications in various fields, including chemistry, biology, and industry .
Properties
CAS No. |
7211-54-3 |
---|---|
Molecular Formula |
C3H10ClNS |
Molecular Weight |
127.64 g/mol |
IUPAC Name |
3-sulfanylpropylazanium;chloride |
InChI |
InChI=1S/C3H9NS.ClH/c4-2-1-3-5;/h5H,1-4H2;1H |
InChI Key |
GMEDUXHKSSWXSL-UHFFFAOYSA-N |
SMILES |
C(CN)CS.Cl |
Canonical SMILES |
C(C[NH3+])CS.[Cl-] |
Key on ui other cas no. |
7211-54-3 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.